Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate
Overview
Description
“Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate” appears to be a sodium salt of a sulfonic acid derivative. The “(E)” indicates the geometry of the double bond in the molecule, where the highest priority groups are on opposite sides of the double bond.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzenesulfonic acid with a suitable methoxy-oxopropenyl compound in the presence of a base to form the sodium salt.Molecular Structure Analysis
The molecular structure would likely feature a benzene ring (a six-membered ring of carbon atoms) with a sulfonate group (-SO3-) and a methoxy-oxopropenyl group attached.Chemical Reactions Analysis
As a sulfonate, this compound would likely be a good leaving group in nucleophilic substitution reactions. The presence of the double bond in the methoxy-oxopropenyl group could also allow for addition reactions.Physical And Chemical Properties Analysis
As a sodium salt, this compound would likely be soluble in water. The presence of the benzene ring might give it some solubility in organic solvents as well.Safety And Hazards
Without specific information, it’s hard to say, but as with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research could explore the potential uses of this compound in various fields, such as organic synthesis, materials science, or medicinal chemistry.
Please consult with a professional chemist or a reliable source for more accurate and detailed information. This analysis is based on the structure of the compound’s name and general chemical principles, and may not be entirely accurate for this specific compound.
properties
IUPAC Name |
sodium;3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5S.Na/c1-15-10(11)6-5-8-3-2-4-9(7-8)16(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOZOXMGDDAUFU-IPZCTEOASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609765 | |
Record name | Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate | |
CAS RN |
610801-82-6 | |
Record name | Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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